シタフロキサシン

説明

Sitafloxacin is a fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and -negative bacteria, including strains resistant to other fluoroquinolones. It is especially potent against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its significance in treating serious infections where other antibiotics may fail. Sitafloxacin’s mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair, leading to the rapid death of the bacterial cells. Its efficacy extends to a variety of infections, including those of the respiratory and urinary tracts, demonstrating its versatility as an antimicrobial agent (Shetty & Wilson, 2000).

Synthesis Analysis

Sitafloxacin was first synthesized by Daiichi Pharmaceutical Co., Ltd in Tokyo, Japan, marking a significant advancement in the development of fluoroquinolones due to its enhanced activity against a wide range of bacterial pathogens, including multidrug-resistant strains. The synthesis process of Sitafloxacin and its analogs involves complex chemical reactions aimed at introducing fluorine and other substituents at specific positions of the quinolone nucleus to achieve its potent antibacterial activity (Mikamo et al., 1999).

Molecular Structure Analysis

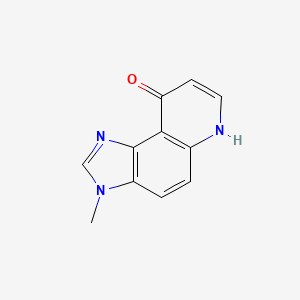

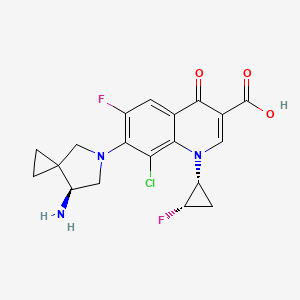

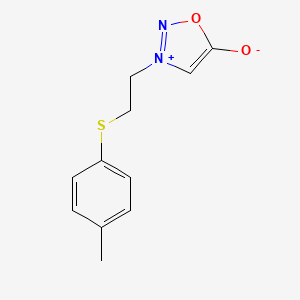

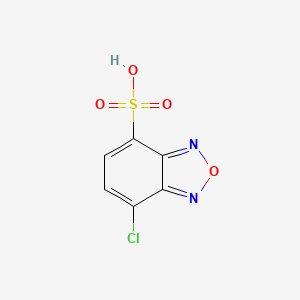

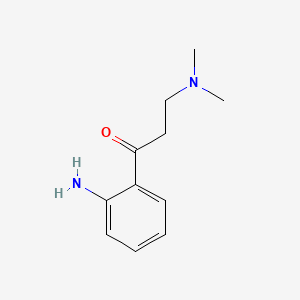

The molecular structure of Sitafloxacin consists of a fluorinated quinolone core with additional substituents that enhance its antibacterial potency and spectrum. The presence of a 3-aminopyrrolidyl moiety at the C-7 position is a distinctive feature that contributes to its effectiveness against Gram-positive pathogens and its dual-targeting mechanism against DNA gyrase and topoisomerase IV. This structural configuration is critical for its activity against resistant bacterial strains and is a subject of ongoing research to understand the interactions at the molecular level (Okumura et al., 2008).

Chemical Reactions and Properties

Sitafloxacin’s chemical properties, including its stability and reactivity, play a vital role in its pharmacokinetics and pharmacodynamics. It undergoes various chemical reactions under physiological conditions, contributing to its absorption, distribution, metabolism, and excretion profiles. Its stability in acidic and alkaline media, susceptibility to photodegradation, and interactions with metal ions are critical parameters that influence its therapeutic efficacy and safety (Araki et al., 2002).

Physical Properties Analysis

The physical properties of Sitafloxacin, including its solubility, melting point, and crystalline forms, affect its formulation and bioavailability. The polymorphic and pseudopolymorphic forms of Sitafloxacin hydrates and their thermal behavior are particularly interesting for developing stable and effective pharmaceutical formulations. Understanding these properties is essential for optimizing the drug’s performance and ensuring consistent therapeutic outcomes (Suzuki et al., 2010).

Chemical Properties Analysis

The analysis of Sitafloxacin’s chemical properties includes its reactivity, interaction with biological molecules, and the formation of metabolites. The stereochemistry of Sitafloxacin and the significance of its stereoisomeric impurities have been studied to ensure the drug’s purity and efficacy. The development of methods for the determination of these impurities is crucial for quality control and regulatory compliance (Meng & Kang, 2017).

科学的研究の応用

急性細菌感染症の治療

シタフロキサシンは、急性細菌感染症の治療に有効であることがわかっています {svg_1}. ランダム化比較試験(RCT)のメタ分析では、急性細菌感染症の治療におけるシタフロキサシンの臨床奏効率は94.6%であり、比較薬(92.5%)に劣らないことが示されました {svg_2}. シタフロキサシンの微生物学的奏効率は82.0%であり、比較薬(77.8%)に劣らないことが示されました {svg_3}.

2. 複雑な尿路感染症(cUTI)/急性腎盂腎炎(APN)の治療 複雑な尿路感染症(cUTI)/急性腎盂腎炎(APN)の患者では、シタフロキサシンと比較薬の臨床奏効率はそれぞれ96.9%と91.3%でした {svg_4}.

肺炎の治療

肺炎の患者では、シタフロキサシンの臨床奏効率は88.6%であり、比較薬と比較して同等でした {svg_5}.

薬剤耐性淋菌の治療

シタフロキサシンは、薬剤耐性淋菌に対して高いin vitro活性があることが示されています {svg_6}. ただし、臨床分離株に対するその有効性に関するデータは限られています {svg_7}.

腸内細菌科の治療

シタフロキサシンと比較薬の腸内細菌科384株に対する最小発育阻止濃度が研究されています {svg_8}.

抗菌活性の比較

作用機序

Sitafloxacin is a fluoroquinolone antibiotic that has been indicated in the treatment of susceptible bacterial infections .

Target of Action

Sitafloxacin has a dual targeted mechanism of action. Unlike other antibacterial quinolones that target either DNA gyrase or topoisomerase IV, sitafloxacin targets both at a very similar rate . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Sitafloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA in various bacteria, thereby blocking the activity of these enzymes and inhibiting bacterial DNA replication . This double-target approach lowers the possibility of resistant strains .

Biochemical Pathways

The primary biochemical pathway affected by sitafloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, sitafloxacin disrupts the process of DNA replication in bacteria, leading to cell death .

Pharmacokinetics

Sitafloxacin exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and has a high bioavailability . The serum concentration of sitafloxacin increases in a dose-proportional manner . The apparent volume of distribution was found to be 2.8 and 2.5 L/kg for doses of 50 mg and 100 mg, respectively . The protein binding of sitafloxacin in serum was found to be 46–55% .

Result of Action

Sitafloxacin’s action results in the inhibition of bacterial growth and the death of bacterial cells. It has been found to be effective against a variety of bacterial infections, including respiratory tract infections and urinary tract infections . The clinical response rate of sitafloxacin in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator .

Safety and Hazards

Sitafloxacin should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill or leak .

特性

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)